1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE
Overview
Description
1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound with the molecular formula C24H21FN2O2 and a molecular weight of 388.43 g/mol . This compound is known for its unique structure, which includes a biphenyl group, a carbonyl group, and a fluorophenyl group attached to a piperazine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE involves several steps. One common method includes the reaction of 4-fluorobenzoyl chloride with 1-(4-biphenylcarbonyl)piperazine in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Scientific Research Applications
1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. It acts as a calcium antagonist, blocking calcium channels and inhibiting calcium influx into cells . This action can modulate various cellular processes, including neurotransmitter release and muscle contraction. Additionally, it may interact with serotonin and dopamine receptors, influencing mood and behavior .
Comparison with Similar Compounds
1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(4-FLUOROPHENYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound has a similar structure but lacks the biphenylcarbonyl group, resulting in different chemical and biological properties.
1-Bis(4-fluorophenyl)methyl piperazine: This compound contains two fluorophenyl groups and is used in the synthesis of drugs like flunarizine.
Flunarizine: A calcium antagonist used clinically for the treatment of migraines and other conditions.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O/c24-21-10-12-22(13-11-21)25-14-16-26(17-15-25)23(27)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-13H,14-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSARCEAGPWJDBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201458 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.